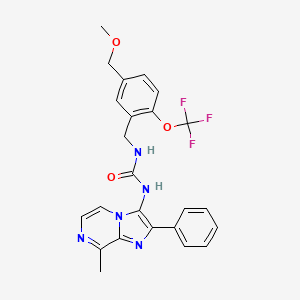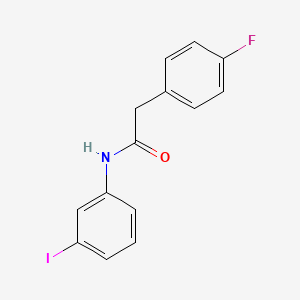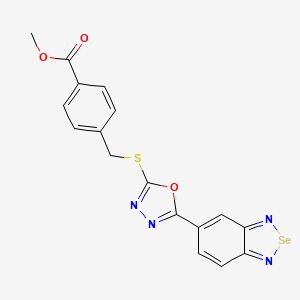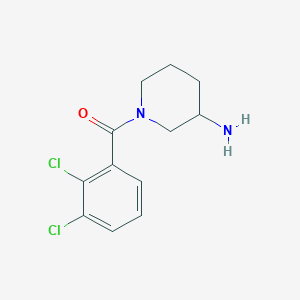
2-((4-Bromo-2-nitrophenyl)(methyl)amino)-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Bromo-2-nitrophenyl)(methyl)amino)-N,N-dimethylacetamide is an organic compound characterized by the presence of a bromo-nitrophenyl group attached to a dimethylacetamide moiety
Preparation Methods
The synthesis of 2-((4-Bromo-2-nitrophenyl)(methyl)amino)-N,N-dimethylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-nitroaniline and N,N-dimethylacetamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-((4-Bromo-2-nitrophenyl)(methyl)amino)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and bromo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-((4-Bromo-2-aminophenyl)(methyl)amino)-N,N-dimethylacetamide.
Substitution: The bromo group can be substituted with other nucleophiles under suitable conditions, leading to the formation of various derivatives.
Scientific Research Applications
2-((4-Bromo-2-nitrophenyl)(methyl)amino)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((4-Bromo-2-nitrophenyl)(methyl)amino)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The nitro and bromo groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects.
Comparison with Similar Compounds
2-((4-Bromo-2-nitrophenyl)(methyl)amino)-N,N-dimethylacetamide can be compared with similar compounds such as:
4-Bromo-2-nitroaniline: This compound shares the bromo-nitrophenyl group but lacks the dimethylacetamide moiety.
2-((4-Bromo-2-aminophenyl)(methyl)amino)-N,N-dimethylacetamide: This derivative is formed by the reduction of the nitro group to an amino group.
4-Bromo-2-nitrophenol: This compound has a hydroxyl group instead of the dimethylacetamide moiety.
Properties
Molecular Formula |
C11H14BrN3O3 |
|---|---|
Molecular Weight |
316.15 g/mol |
IUPAC Name |
2-(4-bromo-N-methyl-2-nitroanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H14BrN3O3/c1-13(2)11(16)7-14(3)9-5-4-8(12)6-10(9)15(17)18/h4-6H,7H2,1-3H3 |
InChI Key |
AAMQOFBSKQQGOU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN(C)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14907469.png)



![8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B14907504.png)
![(S)-6-Ethyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14907506.png)
![2-Benzyl-4-chloropyrido[3,2-c]pyridazine-3,6(2H,5H)-dione](/img/structure/B14907508.png)


![2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4h)-yl)-6-fluorobenzonitrile](/img/structure/B14907529.png)
![n-(5,6-Dihydro-4h-cyclopenta[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B14907537.png)
![(S)-2-(((Benzyloxy)carbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B14907551.png)

